ethyl 3-methyl-4-oxopent-2-enoate

Description

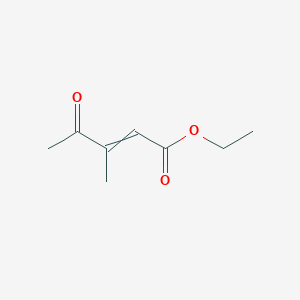

Ethyl 3-methyl-4-oxopent-2-enoate (CAS: 107368-26-3 or 13979-23-2) is an α,β-unsaturated γ-ketoester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol. Its structure features an ester group (ethyl), a conjugated enone system (α,β-unsaturated ketone), and a methyl substituent at the β-position (Figure 1). This compound is synthesized via Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters, as demonstrated in reactions using methanesulfonic acid (MsOH) in dichloroethane (DCE) at 60°C, yielding fused pyran derivatives. The ethyl ester’s reactivity is attributed to its conjugated enone system, which enables cycloadditions and nucleophilic additions, making it valuable in heterocyclic synthesis.

Properties

IUPAC Name |

ethyl 3-methyl-4-oxopent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-11-8(10)5-6(2)7(3)9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZTVSCDAXYPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-4-oxopent-2-enoate can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate with acetone in the presence of a strong base such as sodium ethoxide . The reaction proceeds as follows:

CH3COCH3+2CH3COOEt→CH3COCH2COOEt+EtOH

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxopent-2-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetoacetic acid.

Reduction: It can be reduced to form 3-hydroxybutanoate.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Acetoacetic acid.

Reduction: 3-hydroxybutanoate.

Substitution: Various substituted acetoacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-4-oxopent-2-enoate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the synthesis of drugs with anti-inflammatory, analgesic, and antipyretic properties.

Industry: It is used in the production of dyes, pigments, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxopent-2-enoate involves its conversion to enolate ions under basic conditions. These enolate ions can then participate in various nucleophilic addition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-Methyl-4-oxopent-2-enoate

A structurally analogous compound is mthis compound (CAS: 53663-12-0), which replaces the ethyl ester with a methyl group (C₇H₁₀O₃, MW: 142.15 g/mol). Key differences include:

The ethyl group’s steric bulk may reduce reaction rates in cyclodimerization compared to the methyl variant, though experimental confirmation is lacking.

Cyclopentenone Derivatives

This compound shares functional groups with cyclopentenones, such as 3-ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate (C₁₀H₁₄O₅). Cyclopentenones often exhibit distinct reactivity due to ring strain and conjugated carbonyl groups, enabling Diels-Alder reactions. However, the linear α,β-unsaturated system in this compound favors conjugate additions over cycloadditions.

Bioactive Esters in Natural Extracts

Ethyl acetate extracts of spices like turmeric and ginger contain bioactive esters (e.g., curcuminoids). Methyl esters, by contrast, may exhibit altered pharmacokinetics due to lower lipophilicity.

Key Research Findings

Reactivity in Cyclodimerization: this compound undergoes acid-catalyzed cyclodimerization to form fused pyran derivatives (e.g., 5-ethoxy-4,5-dimethylfuran-2(5H)-one). Similar reactions with methyl esters may yield smaller rings or altered substituents due to steric effects.

Stereochemical Considerations: The (E)-isomer is explicitly synthesized in , but CAS number discrepancies (107368-26-3 vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.